molecular formula C18H16F3N5O3S B2372131 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034619-83-3

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2372131
CAS No.: 2034619-83-3
M. Wt: 439.41
InChI Key: RECVJLKWGHHPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic chemical compound designed for preclinical research, featuring a pyrazolo[1,5-a]pyrimidine core scaffold. This core structure is recognized in medicinal chemistry for its potential in developing kinase inhibitors . The compound's molecular architecture, which includes a benzamide linkage and a pyrrolidin-1-ylsulfonyl group, suggests it may be investigated for its ability to modulate key signaling pathways in cells . The primary research value of this compound lies in its potential as a selective inhibitor for specific protein kinases. Compounds based on the pyrazolo[1,5-a]pyrimidin scaffold have been explored as potent and selective inhibitors for various biological targets, including Discoidin Domain Receptor 1 (DDR1) in oncology research and I(Kur) potassium channels in cardiovascular studies . The presence of the 2-(trifluoromethyl) group on the pyrazolo[1,5-a]pyrimidine ring is a common feature in drug discovery to enhance metabolic stability and binding affinity . Researchers can utilize this compound to probe disease mechanisms associated with dysregulated kinase activity, such as in cancer, inflammatory disorders, and other proliferative diseases. Applications: This product is intended for use in non-clinical research applications, including but not limited to: biochemical assay development, high-throughput screening, target validation, and structure-activity relationship (SAR) studies in early-stage drug discovery. Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3S/c19-18(20,21)15-9-16-22-10-13(11-26(16)24-15)23-17(27)12-3-5-14(6-4-12)30(28,29)25-7-1-2-8-25/h3-6,9-11H,1-2,7-8H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECVJLKWGHHPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a novel derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrrolidine sulfonamide moiety linked to a pyrazolo-pyrimidine core. Its molecular formula is C16H17F3N4O2SC_{16}H_{17}F_3N_4O_2S with a molecular weight of approximately 395.39 g/mol.

Antitumor Activity

Research has indicated that similar pyrazole derivatives exhibit significant antitumor activity, particularly against the BRAF(V600E) mutation, which is prevalent in various cancers. For instance, studies have shown that pyrazole derivatives can inhibit key kinases involved in tumor proliferation, including EGFR and Aurora-A kinase . The compound's structural attributes suggest it may similarly interact with these targets, potentially leading to effective cancer therapies.

Anti-inflammatory Properties

Pyrazole derivatives have also been noted for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that this compound may possess similar anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Key modifications that enhance potency include:

  • Substitution on the pyrazole ring : Variations in substituents can significantly alter binding affinity and selectivity for target kinases.
  • Sulfonamide group : This moiety is often critical for enhancing solubility and bioavailability.

A comparative analysis of related compounds highlights that modifications such as trifluoromethyl groups can enhance lipophilicity and thus improve cellular uptake .

Case Studies

  • In Vitro Studies : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Notably, compounds with similar sulfonamide functionalities exhibited IC50 values in the low micromolar range against cancer cell lines, indicating promising antitumor potential .
  • Animal Models : In vivo studies using murine models have shown that certain pyrazole derivatives can significantly reduce tumor size and improve survival rates when administered in conjunction with existing chemotherapeutics .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds often induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased caspase activity and PARP cleavage .

Comparison with Similar Compounds

N-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (D819)

  • Structure : Shares the pyrazolo[1,5-a]pyrimidine core but replaces the sulfonamide linker with an ethynyl group. Substituted with imidazole and methyl groups.
  • Key Differences: The ethynyl linkage may reduce conformational flexibility compared to the sulfonamide bridge in the target compound.

2-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

  • Structure : Contains a phenylsulfonyl group at position 6 and a methyl-trifluoromethyl-pyrazole substituent.
  • Key Differences : The sulfonyl group is retained, but the benzamide in the target compound is replaced with an amine. This alteration could influence solubility and target selectivity .

Triazolo[1,5-a]pyrimidine Derivatives

2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a)

  • Structure : Triazolo[1,5-a]pyrimidine core with methoxy and trifluoromethyl groups.
  • Activity : Demonstrated herbicidal activity, suggesting sulfonamide-linked heterocycles may disrupt plant growth pathways. The triazolo core may offer different steric or electronic properties compared to pyrazolo analogs .

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygen Acetylhydrazone Derivatives

  • Structure : Oxygen and acetylhydrazone substituents on the triazolo core.
  • Activity: Exhibited enhanced herbicidal and fungicidal activity upon introduction of chiral centers.

Benzamide-Linked Pyrazolo[1,5-a]pyrimidines

N-(3-(3-(4-((Dimethylamino)methyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide

  • Structure: Features a dimethylaminophenyl group and a trifluoromethylbenzamide.

Structural and Functional Insights

Role of Substituents

  • Trifluoromethyl Group : Common in analogs (e.g., compounds 8a, 8b, D819), this group enhances metabolic stability and membrane permeability .
  • Sulfonamide/Sulfonyl Linkers : Critical for hydrogen bonding and target engagement in herbicidal compounds (e.g., 8a) and pyrazolo derivatives (e.g., ) .
  • Heterocyclic Cores : Pyrazolo[1,5-a]pyrimidine cores (target compound, D819) vs. triazolo[1,5-a]pyrimidine (8a, 8b) may alter electronic properties and binding affinities.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2-(CF₃), 6-(pyrrolidine sulfonyl benzamide) Not reported
D819 Pyrazolo[1,5-a]pyrimidine Ethynyl linker, imidazole, CF₃ Not reported
8a Triazolo[1,5-a]pyrimidine Methoxy, benzenesulfonamide, CF₃ Herbicidal
5,7-Dimethyl-triazolo acetylhydrazone Triazolo[1,5-a]pyrimidine Acetylhydrazone, chiral centers Enhanced herbicidal/fungicidal
compound Pyrazolo[1,5-a]pyrimidine Phenylsulfonyl, methyl-CF₃-pyrazole Not reported

Research Implications

The structural diversity among pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives underscores the importance of substituent optimization. For the target compound, further studies could explore:

  • Biological Screening : Testing against herbicidal or pharmacological targets, given the activity of sulfonamide-linked analogs .
  • Solubility Modulation: Replacing pyrrolidine with dimethylamino (as in ) to enhance aqueous solubility .
  • Stereochemical Effects : Introducing chiral centers, which improved activity in triazolo derivatives .

Preparation Methods

Cyclocondensation of Aminopyrazoles

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation between aminopyrazoles and β-diketones or equivalents. For the 2-trifluoromethyl derivative:

  • Starting Material : 5-Amino-3-(trifluoromethyl)-1H-pyrazole.
  • Cyclization Agent : Ethyl 3-ethoxyacrylate or malononitrile.
  • Conditions : Reflux in acetic acid or ethanol with catalytic HCl.

Example Protocol
5-Amino-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and ethyl 3-ethoxyacrylate (1.2 eq) are heated at 80°C in acetic acid for 12 hours. The product, 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-ol, is isolated via filtration (Yield: 65–75%).

Amination at Position 6

Conversion of the 6-hydroxyl group to an amine is achieved through:

  • Chlorination : Treatment with POCl₃ or PCl₅ to form 6-chloro intermediate.
  • Ammonolysis : Reaction with aqueous ammonia or ammonium hydroxide under pressure.

Typical Yield : 80–90% after purification by recrystallization.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Sulfonylation of 4-Aminobenzoic Acid

  • Sulfonation : 4-Aminobenzoic acid is treated with chlorosulfonic acid to form 4-sulfobenzoic acid chloride.
  • Amination : Reaction with pyrrolidine in dichloromethane at 0–5°C.

Reaction Conditions

  • Molar Ratio: 1:1.2 (acid chloride:pyrrolidine).
  • Base: Triethylamine (1.5 eq) to scavenge HCl.
  • Workup: Extraction with NaHCO₃ and brine, followed by silica gel chromatography (Yield: 70–80%).

Amide Bond Formation

Coupling of the pyrazolo[1,5-a]pyrimidin-6-amine and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid is achieved via:

Carbodiimide-Mediated Coupling

Reagents : EDCI (1.5 eq), HOBt (1.5 eq), DMF, rt, 12–16 hours.
Yield : 60–70% after HPLC purification.

Acid Chloride Method

  • Activation : 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is treated with thionyl chloride to form the acid chloride.
  • Reaction : Addition to pyrazolo[1,5-a]pyrimidin-6-amine in THF with pyridine (Yield: 75–85%).

Optimization and Challenges

Trifluoromethyl Stability

The electron-withdrawing trifluoromethyl group may necessitate mild reaction conditions to prevent decomposition. Microwave-assisted synthesis (60°C, 30 min) has been reported to enhance efficiency.

Sulfonamide Regioselectivity

Competing reactions at the sulfonyl chloride stage are mitigated by slow addition of pyrrolidine and strict temperature control.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J=8.4 Hz, 2H, benzamide-H), 7.95 (d, J=8.4 Hz, 2H, benzamide-H), 3.25–3.15 (m, 4H, pyrrolidine-H).
  • HRMS : [M+H]⁺ calc. for C₁₉H₁₇F₃N₅O₃S: 472.0982; found: 472.0979.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
EDCI/HOBt 65 98 Mild conditions
Acid Chloride 80 99 Faster reaction time
Microwave-Assisted 75 97 Energy-efficient

Industrial-Scale Considerations

Patent US9447100B2 () highlights the importance of:

  • Cost-Effective Reagents : Use of POCl₃ over PCl₅ for chlorination.
  • Catalytic Methods : Pd/C for hydrogenation steps to reduce metal residues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide?

  • Methodology :

  • Core Formation : Synthesize the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 2-(trifluoromethyl)pyrazole with electrophiles (e.g., nitriles or aldehydes) under reflux conditions in solvents such as ethanol or THF .
  • Sulfonylation : React the core with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to introduce the sulfonyl group .
  • Benzamide Coupling : Use Schotten-Baumann conditions (e.g., benzoyl chloride derivatives with amines in a biphasic solvent system) or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzamide moiety .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl group at C2, benzamide at C6) and assess purity. Compare chemical shifts with calculated values (e.g., δ ~8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ expected for C19H17F3N6O3S) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 48.5%, H: 3.8%, N: 18.9%) .

Advanced Research Questions

Q. What strategies optimize solubility and formulation for in vitro assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) using ammonium acetate or phosphate buffers to stabilize the compound .
  • Surfactants : Incorporate polysorbate-80 or Cremophor EL for hydrophobic interaction mitigation .
    • Validation : Dynamic light scattering (DLS) to monitor aggregation; HPLC to assess stability over 24 hours .

Q. How can regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core be achieved?

  • Methodology :

  • Electrophilic Aromatic Substitution : Introduce halogens (Br, Cl) at C3 or C5 using N-bromosuccinimide (NBS) or Cl2 gas in acetic acid .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at C7 (Pd(PPh3)4 catalyst, Na2CO3 base, toluene/water solvent) .
  • Nucleophilic Substitution : Replace nitro groups (e.g., at C3) with amines using NH3/MeOH under pressure .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the trifluoromethyl group’s role in hydrophobic interactions .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100 ns trajectories .
  • SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with inhibitory potency (IC50) .

Q. How are contradictions in reported biological activity resolved?

  • Case Study : Discrepancies in enzyme inhibition data (e.g., IC50 variability across studies):

  • Orthogonal Assays : Validate activity using fluorescence polarization (FP) and radiometric assays .
  • Proteomic Profiling : Off-target effects assessed via kinome-wide screening (e.g., Eurofins KinaseProfiler) .
  • Batch Analysis : Compare purity (>95% by HPLC) and stereochemical consistency (chiral HPLC) across samples .

Q. What are the stability profiles under varying storage conditions?

  • Findings :

  • Thermal Stability : Degradation <5% after 30 days at -20°C (lyophilized form) vs. 15% degradation at 25°C (solution in DMSO) .
  • Light Sensitivity : Protect from UV light; amber vials reduce photodegradation by 90% .
  • Hydrolytic Stability : Stable in pH 7.4 buffers for 48 hours; avoid strong acids/bases to prevent sulfonamide cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.